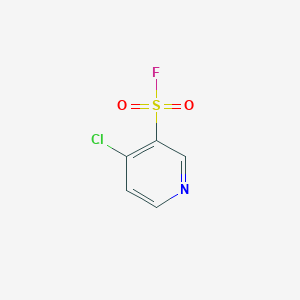
4-Chloropyridine-3-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and sulfonyl fluoride groups in its structure makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridine-3-sulfonyl fluoride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 4-chloropyridine with sulfuryl fluoride (SO2F2) under controlled conditions .
Industrial Production Methods: Industrial production methods often involve large-scale chlorination and sulfonylation processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions: 4-Chloropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfonic acids.
Coupling Reactions: Formation of biaryl compounds.
科学研究应用
4-Chloropyridine-3-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for potential use in drug development due to its ability to modify biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloropyridine-3-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property is exploited in various chemical reactions, where it modifies molecular targets by forming stable sulfonyl fluoride adducts .
相似化合物的比较
4-Chloropyridine-3-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
3,4-Difluoropyridine: Contains two fluorine atoms on the pyridine ring.
4-Chloro-3-fluoropyridine: Contains both chlorine and fluorine on the pyridine ring.
Uniqueness: 4-Chloropyridine-3-sulfonyl fluoride is unique due to its specific reactivity profile, particularly its ability to participate in nucleophilic substitution and coupling reactions. Its sulfonyl fluoride group provides distinct chemical properties compared to similar compounds with different substituents .
属性
分子式 |
C5H3ClFNO2S |
|---|---|
分子量 |
195.60 g/mol |
IUPAC 名称 |
4-chloropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3ClFNO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H |
InChI 键 |
FXPUNMQPHQSMLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1Cl)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


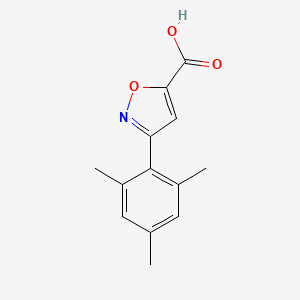
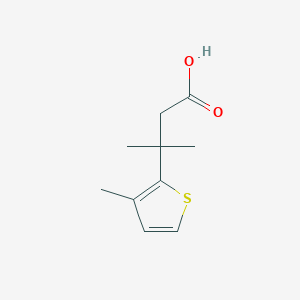
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
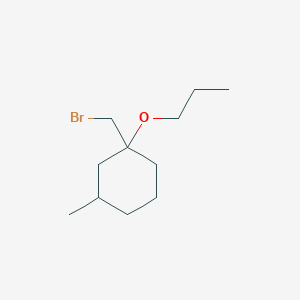
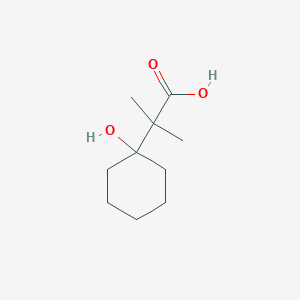
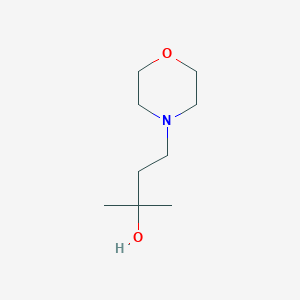
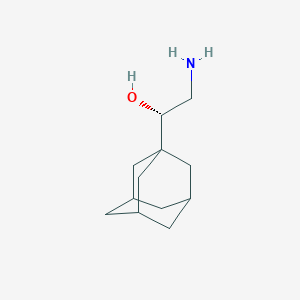
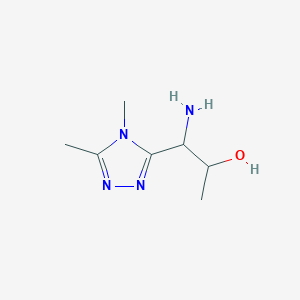

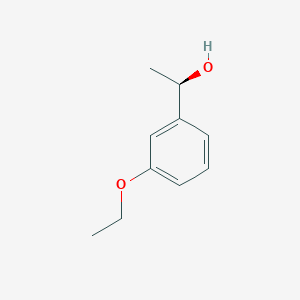
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B13620990.png)

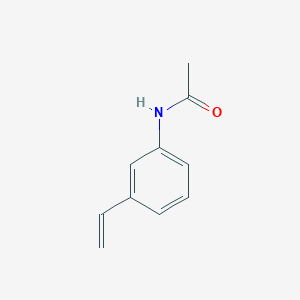
![tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate](/img/structure/B13621007.png)
